molecular formula C9H8F2O B7891204 1-(Difluoromethoxy)-4-ethenylbenzene

1-(Difluoromethoxy)-4-ethenylbenzene

Cat. No.: B7891204
M. Wt: 170.16 g/mol
InChI Key: VBKQJEPISNHHQG-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-4-ethenylbenzene is an organic compound characterized by the presence of a difluoromethoxy group and an ethenyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-(Difluoromethoxy)-4-ethenylbenzene typically involves the introduction of the difluoromethoxy group onto a benzene ring followed by the addition of an ethenyl group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through metal-mediated stepwise difluoromethylation reactions . The ethenyl group can then be introduced via a palladium-catalyzed direct arylation reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-(Difluoromethoxy)-4-ethenylbenzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-4-ethenylbenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or signaling pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

1-(Difluoromethoxy)-4-ethenylbenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

1-(difluoromethoxy)-4-ethenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-2-7-3-5-8(6-4-7)12-9(10)11/h2-6,9H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKQJEPISNHHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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